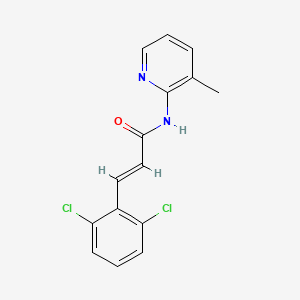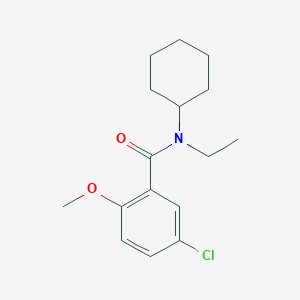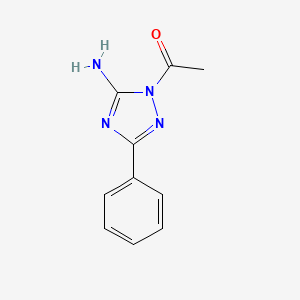
1-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)ethan-1-one is a heterocyclic compound featuring a 1,2,4-triazole ring. The presence of the triazole ring, which contains three nitrogen atoms, allows for the formation of hydrogen bonds, enhancing the compound’s pharmacokinetic and pharmacological properties .
Métodos De Preparación
The synthesis of 1-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of aminoguanidine hydrochloride with phenylacetic acid under microwave irradiation . This method is advantageous due to its efficiency and the high yield of the desired product. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity .
Análisis De Reacciones Químicas
1-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)ethan-1-one undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, leading to the inhibition of their activity . For instance, in cancer cells, the compound has been shown to inhibit the aromatase enzyme, which is involved in estrogen synthesis, thereby reducing the proliferation of estrogen-dependent cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparación Con Compuestos Similares
1-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)ethan-1-one can be compared with other triazole derivatives, such as:
1,2,3-Triazoles: These compounds also exhibit significant biological activities but differ in their ring structure and reactivity.
1,2,4-Triazole derivatives: Similar compounds include 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones. These derivatives share similar pharmacological properties but differ in their specific applications and potency.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and selectivity .
Propiedades
IUPAC Name |
1-(5-amino-3-phenyl-1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-7(15)14-10(11)12-9(13-14)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZXLAVNQAOTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=NC(=N1)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2-naphthyloxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5795107.png)
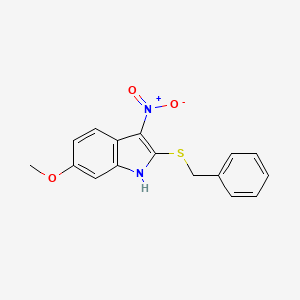
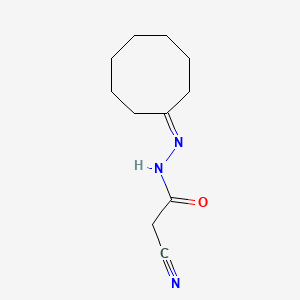
![N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5795123.png)
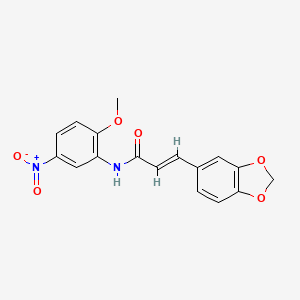
![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5795134.png)
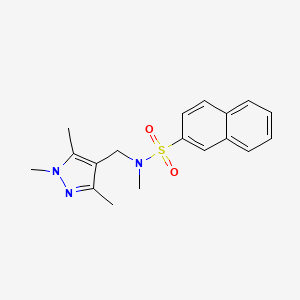
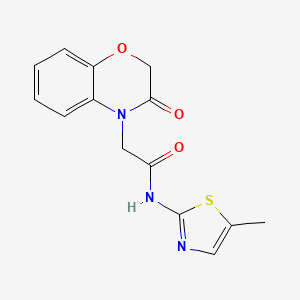
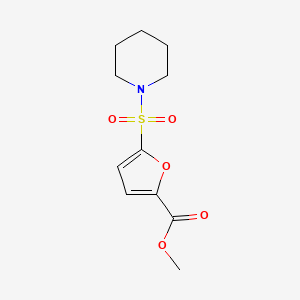
![N-[(4-chlorophenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B5795162.png)
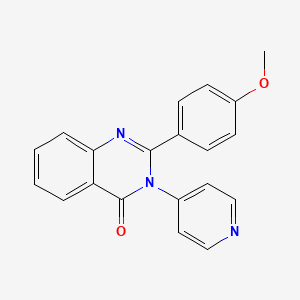
![{2-[(4-NITROPHENYL)SULFANYL]PHENYL}(PIPERIDINO)METHANONE](/img/structure/B5795168.png)
